molecular formula C17H24ClN3O3 B2660841 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea CAS No. 894025-18-4

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea

Cat. No. B2660841
CAS RN: 894025-18-4
M. Wt: 353.85
InChI Key: XLXXDUJYHCHBGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea, also known as CHIR-99021, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine. In

Scientific Research Applications

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea has been shown to be a potent inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme, which plays a crucial role in the regulation of various signaling pathways involved in cell proliferation, differentiation, and survival. As a result, 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea has been widely used in stem cell research and regenerative medicine to promote the self-renewal and differentiation of pluripotent stem cells into specific cell lineages.

Mechanism Of Action

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea inhibits the GSK-3 enzyme by binding to its ATP-binding site, which prevents the phosphorylation and subsequent degradation of β-catenin, a key regulator of the Wnt signaling pathway. This leads to the activation of downstream signaling pathways that promote cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea has been shown to promote the self-renewal and differentiation of pluripotent stem cells into specific cell lineages, including neurons, cardiomyocytes, and hepatocytes. It has also been shown to enhance the survival and function of transplanted cells in animal models of disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is its potency and specificity for the GSK-3 enzyme, which allows for precise control of downstream signaling pathways. However, it is important to note that 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea can have off-target effects on other signaling pathways, and its effects may vary depending on the cell type and culture conditions used.

Future Directions

There are several potential future directions for the use of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea in stem cell research and regenerative medicine. One area of interest is the development of more potent and selective GSK-3 inhibitors that can be used in combination with 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea to further enhance stem cell differentiation and tissue regeneration. Another area of interest is the use of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea in combination with other small molecule inhibitors to target multiple signaling pathways involved in cell proliferation and differentiation. Finally, there is a need for further research to understand the long-term effects and safety profile of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea in human clinical trials.
In conclusion, 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is a small molecule inhibitor that has shown great potential in stem cell research and regenerative medicine. Its potency and specificity for the GSK-3 enzyme make it a valuable tool for controlling downstream signaling pathways and promoting cell proliferation and differentiation. While there are still limitations and challenges to overcome, the future looks bright for the continued development and use of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea in scientific research.

Synthesis Methods

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea is typically synthesized through a multi-step process involving the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride, which is then reacted with N-(tert-butoxycarbonyl)-L-proline to form a proline ester. The proline ester is then reacted with 3-isopropoxypropylamine and isocyanate to form 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea.

properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3-propan-2-yloxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-12(2)24-9-3-8-19-17(23)20-14-10-16(22)21(11-14)15-6-4-13(18)5-7-15/h4-7,12,14H,3,8-11H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXXDUJYHCHBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3-isopropoxypropyl)urea

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